Afimetoran
CAS No.: 2171019-55-7
Cat. No.: VC8346117
Molecular Formula: C26H32N6O
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2171019-55-7 |
---|---|
Molecular Formula | C26H32N6O |
Molecular Weight | 444.6 g/mol |
IUPAC Name | 2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide |
Standard InChI | InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) |
Standard InChI Key | SNFVHLQYHFQOEP-UHFFFAOYSA-N |
SMILES | CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C |
Canonical SMILES | CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C |
Introduction
Chemical and Pharmacological Properties
Structural Characteristics
The molecular structure of Afimetoran features:
-
A triazolopyridine core linked to an indole moiety
-
Piperidine and acetamide functional groups enabling TLR7/8 binding
-
Methyl and isopropyl substituents optimizing pharmacokinetic properties
Table 1: Key Chemical Properties of Afimetoran
Pharmacokinetic Profile
Preclinical studies indicate:
-
High oral bioavailability (>70% in primate models)
-
Linear pharmacokinetics across 10-100 mg doses
-
Terminal half-life of 12-18 hours supporting once-daily dosing
Mechanism of Action: TLR7/8 Inhibition
Afimetoran exerts therapeutic effects through dual inhibition of TLR7 and TLR8, key receptors in nucleic acid recognition. This mechanism disrupts pathogenic signaling cascades in lupus:
-
Pathway Modulation:
-
Therapeutic Rationale:
Clinical Development Program
Phase 1b Trial in Cutaneous Lupus (NCT04493541)
This randomized, double-blind study (n=13) established foundational safety and efficacy data:
Table 2: Phase 1b Trial Outcomes
Parameter | Afimetoran (n=8) | Placebo (n=5) |
---|---|---|
CLASI-A Reduction at Week 16 | 42.3% | 15.6% |
Steroid Dose Reduction | 62.5% | 20% |
Treatment-Emergent AEs | 37.5% | 40% |
Serious AEs | 0% | 0% |
Key findings:
-
30 mg daily dose demonstrated statistically significant improvement in cutaneous lesions ()
-
Rapid onset of effect observed by Week 4
Ongoing Phase 2 Trial in SLE (NCT04855696)
This multicenter study (target enrollment: 240 patients) evaluates:
-
Primary endpoint: SLE Responder Index-4 (SRI-4) at Week 52
-
Secondary endpoints:
Comparative Analysis with Existing Therapies
Table 3: Therapeutic Positioning of Afimetoran
Parameter | Afimetoran | Antimalarials | Biologics |
---|---|---|---|
Administration | Oral | Oral | Subcutaneous/IV |
Mechanism | TLR7/8 inhibition | Lysosomal pH modulation | B cell depletion |
Onset of Action | 4-8 weeks | 12-24 weeks | 8-16 weeks |
Long-Term Safety | Favorable | Retinal risk | Infection risk |
Future Directions and Research Opportunities
-
Expansion into Other Autoimmune Indications:
-
Preclinical models suggest potential in Sjögren's syndrome and dermatomyositis
-
Phase 2 planning underway for lupus nephritis subset
-
-
Combination Therapy Strategies:
-
Synergy testing with anti-CD20 biologics (e.g., rituximab)
-
Rational pairing with IFN-α inhibitors
-
-
Biomarker Development:
-
Validation of TLR7 gene expression signatures as predictive markers
-
Correlation of IFN-γ/IL-10 ratios with treatment response
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume